molecular formula C23H37NO3 B164261 N-Arachidonoyl-L-Alanine CAS No. 401941-73-9

N-Arachidonoyl-L-Alanine

Cat. No. B164261
M. Wt: 375.5 g/mol
InChI Key: ZECSOKFEQQDUCP-ZKWNWVNESA-N
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Description

N-Arachidonoyl-L-alanine is an endocannabinoid analog. It has been found to have anti-cancer effects and can kill HNSCC cells through 5-LO-mediated ROS production . It is a member of a new class of lipoamino acids related to anandamide identified in bovine brain .


Synthesis Analysis

N-Arachidonoyl-L-alanine is formed by the condensation of the amino group of L-alanine with the carboxy group of arachidonic acid . It has been found to be at a higher concentration in plasma with increasing age . It was also found to be a key metabolite that promoted Cd and Cr complexation by S27, primarily promoting γ-linolenic acid (GLA) metabolism, producing siderophores and coordinating with organic acids to enhance metal bioavailability .


Molecular Structure Analysis

The molecular formula of N-Arachidonoyl-L-alanine is C23H37NO3 . Its average mass is 375.545 Da and its monoisotopic mass is 375.277344 Da .


Chemical Reactions Analysis

It is speculated that the degradation of alanine and arachidonic acid from N-arachidonoyl-L-alanine increases with aging because N-arachidonoyl-L-alanine was confirmed to be in high concentration in youth .

Scientific Research Applications

1. Endocannabinoid System and Analgesic Activity

N-Arachidonoyl-L-alanine has been studied in the context of the endocannabinoid system. Research by (Cascio et al., 2004) found that N-Arachidonoyl-L-alanine, among other N-arachidonoyl-amino acids, can inhibit fatty acid amide hydrolase (FAAH), an enzyme that degrades anandamide, an endogenous analgesic compound. This suggests a potential role in pain management.

2. Role in Biosynthesis of Lipid Messengers

A study by (McCue et al., 2009) highlights the role of cytochrome c in the formation of N-arachidonoyl amino acids, including N-arachidonoyl-L-alanine. This enzyme-mediated process is essential for the generation of these lipid messengers, which are significant in various physiological roles.

3. Neuroprotective and Vasodilatory Properties

Research by (Milman et al., 2006) and (Cohen-Yeshurun et al., 2011) indicate that N-arachidonoyl-L-alanine has neuroprotective effects, such as reducing apoptosis after traumatic brain injury. It also exhibits vasodilatory properties, which are crucial for maintaining proper blood flow and vascular health.

4. Impact on Immune Function and Metabolic Pathways

The study by (Chu et al., 2021) connects metabolites like N-arachidonoyl-L-alanine to immune diseases, highlighting the interaction between metabolic pathways and immune responses. This points towards its potential role in disease treatment targets.

5. Influence on Neuronal Function

(Guo et al., 2008) found that N-arachidonoyl-L-alanine can alter the activation of N-type Ca2+ channels in neurons, suggesting a role in modulating neuronal function and signaling.

6. Role in Enzymatic Processes

In the context of enzymatic synthesis, (Liu et al., 2021) discusses the use of aspartate 4-decarboxylase in the production of L-alanine, highlighting a biochemical process where compounds like N-arachidonoyl-L-alanine could play a role.

7. Biosynthesis and Inactivation in Neurons

(Marzo et al., 1994) demonstrate that N-arachidonoyl-L-alanine is involved in the biosynthesis and inactivation of anandamide in neurons, emphasizing its significance in cannabinoid signaling pathways.

properties

IUPAC Name

(2S)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(25)24-21(2)23(26)27/h7-8,10-11,13-14,16-17,21H,3-6,9,12,15,18-20H2,1-2H3,(H,24,25)(H,26,27)/b8-7-,11-10-,14-13-,17-16-/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECSOKFEQQDUCP-GDYZQIPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Arachidonoyl-L-Alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
SW Park, JH Hah, SM Oh, WJ Jeong, MW Sung - BMC cancer, 2016 - Springer
… In this study, using HNSCC cell lines, we examined the anti-cancer effects and the mechanisms of action of docosahexaenoyl ethanolamide (DHEA) and N-arachidonoyl-L-alanine (…
Number of citations: 23 link.springer.com
X Sun, H Feng, J Luo, L Lin, H Zhang, Y Duan… - Environmental …, 2023 - Elsevier
… Further, metabolomic analyses revealed that N-arachidonoyl-l-alanine was the key metabolite that promoted Cd and Cr complexation by S27; it primarily promotes γ-linolenic acid (GLA) …
Number of citations: 4 www.sciencedirect.com
J Guo, DJ Williams, SR Ikeda - Journal of neurophysiology, 2008 - journals.physiology.org
… A: time course of I Ca amplitude during exposure to 10 μM of N-arachidonoyl l-alanine (ARA-A, □), N-arachidonoyl l-serine (ARA-S, ▪), or N-arachidonoyl dopamine (ARA-DA, ). B: I Ca …
Number of citations: 24 journals.physiology.org
HJ Kim, YR Lee, S Lee, S Kwon, YT Chun… - International Journal of …, 2022 - Springer
… N-Arachidonoyl-l-alanine is formed by the condensation of the amino group of l-alanine with … from N-arachidonoyl-l-alanine increases with aging because N-arachidonoyl-l-alanine was …
Number of citations: 6 link.springer.com
J Guo, DJ Williams, SR Ikeda - J Pharmacol Exp Ther, 2009 - researchgate.net
… A: time course of ICa amplitude during exposure to 10 M of N-arachidonoyl L-alanine (ARA-A, □), N-arachidonoyl L-serine (ARA-S, ■), or N-arachidonoyl dopamine (ARA-DA, ). B: ICa …
Number of citations: 0 www.researchgate.net
GE Yévenes, HU Zeilhofer - PLoS One, 2011 - journals.plos.org
Glycine receptors (GlyRs) are transmitter-gated anion channels of the Cys-loop superfamily which mediate synaptic inhibition at spinal and selected supraspinal sites. Although they …
Number of citations: 72 journals.plos.org
AK Cheema, Y Li, M Girgis, M Jayatilake, OO Fatanmi… - Metabolites, 2020 - mdpi.com
… levels of several metabolites appeared to be recovered in a drug-dose-dependent fashion within heart tissue as a result of amifostine prophylaxis (eg, N-arachidonoyl-l-alanine, 2-AG, …
Number of citations: 16 www.mdpi.com
S Burstein - Neuropharmacology, 2008 - Elsevier
… Arachidonic acid, anandamide and R1-methanandamide showed no effect on glycine transport, however N-arachidonoyl-l-alanine was active. NAGly has been suggested to be the …
Number of citations: 34 www.sciencedirect.com
N Battista, M Bari, T Bisogno - Biomolecules, 2019 - mdpi.com
The lipid signal is becoming increasingly crowded as increasingly fatty acid amide derivatives are being identified and considered relevant therapeutic targets. The identification of N-…
Number of citations: 44 www.mdpi.com
SH Burstein, RB Zurier - The AAPS journal, 2009 - Springer
… Arachidonic acid, anandamide, and R1-methanandamide showed no effect on glycine transport, whereas N-arachidonoyl-l-alanine was active. EMA-1 (20:4) also shows complex …
Number of citations: 177 link.springer.com

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